

## Pomhex: A Targeted Therapeutic Strategy for ENO1-Deficient Cancers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pomhex   |           |
| Cat. No.:            | B8146642 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

The metabolic reprogramming of cancer cells, particularly their reliance on glycolysis even in the presence of oxygen (the Warburg effect), presents a compelling therapeutic target.[1] Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in various cancers and plays a crucial role in tumor progression.[2][3] This whitepaper delves into the mechanism of action and therapeutic potential of **Pomhex**, a novel small-molecule inhibitor, in the context of cancers harboring a specific genetic vulnerability: the homozygous deletion of the ENO1 gene. This targeted approach, known as collateral lethality, offers a promising avenue for precision oncology.[4]

The Principle of Collateral Lethality in ENO1-Deficient Cancers

Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, often as a bystander event due to its proximity to a tumor suppressor gene on chromosome 1p36.[5] Normal cells have two redundant genes for the enolase enzyme, ENO1 and ENO2, which encode for slightly different but functionally overlapping proteins.[4] However, cancer cells with a homozygous deletion of ENO1 become entirely dependent on the ENO2 isoform to sustain glycolysis and support their rapid proliferation.[4][6] This genetic alteration creates a synthetic



lethal relationship, where the inhibition of ENO2 is selectively toxic to ENO1-deficient cancer cells while sparing normal tissues that retain functional ENO1.[4][5]



Click to download full resolution via product page

Figure 1: The principle of collateral lethality with Pomhex in ENO1-deficient cancer cells.

Pomhex: A Prodrug Targeting ENO2

**Pomhex** is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the ENO2 enzyme.[4][7] **Pomhex** itself is biologically inactive but is metabolized into the active compound HEX within the cell.[6][7] This conversion is facilitated by intracellular esterases.[5] The design of **Pomhex** as a prodrug enhances its cellular uptake, leading to greater potency compared to its active counterpart, HEX.[5]









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. An enolase inhibitor for the targeted treatment of ENO1-deleted cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. New targeted therapy blocks metabolism in brain cancer cells with genetic vulnerability |
  MD Anderson Cancer Center [mdanderson.org]
- 7. An Enolase Inhibitor for the Targeted Treatment of ENO1-Deleted Cancers PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [Pomhex: A Targeted Therapeutic Strategy for ENO1-Deficient Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146642#pomhex-and-its-effect-on-eno1-deficient-cancer-cells]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com